1,3-dithiolan-2-imine;sulfuric acid
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Overview
Description
1,3-dithiolan-2-imine;sulfuric acid is a sulfur-containing heterocyclic compound It is characterized by a five-membered ring structure with two sulfur atoms and one nitrogen atom The sulfate component indicates the presence of a sulfate ion in a 1:1 ratio with the 1,3-dithiolan-2-imine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiolan-2-imine derivatives can be synthesized through the reaction of N-alkyl-1,3-oxathiolan-2-imines with potassium thiocyanate. The reaction typically involves the use of alcohols under Ritter conditions to afford 4-substituted N-alkyl-1,3-dithiolan-2-imines . Another method involves the cyclization of 1,2-hydroxythiocyanates with N-substituted 1,3-oxathiolan-2-imines .
Industrial Production Methods
Industrial production methods for 1,3-dithiolan-2-imine, sulfate (1:1) are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dithiolan-2-imine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
1,3-dithiolan-2-imine;sulfuric acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dithiolan-2-imine, sulfate (1:1) involves its interaction with molecular targets such as enzymes. The sulfur atoms in the compound can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
1,3-dithiolan-2-imine;sulfuric acid can be compared with other sulfur-containing heterocycles such as 1,3-dithianes and 1,3-oxathiolanes. These compounds share similar structural features but differ in their chemical reactivity and applications . For example:
Properties
CAS No. |
19210-54-9 |
---|---|
Molecular Formula |
C3H7NO4S3 |
Molecular Weight |
217.3 g/mol |
IUPAC Name |
1,3-dithiolan-2-imine;sulfuric acid |
InChI |
InChI=1S/C3H5NS2.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h4H,1-2H2;(H2,1,2,3,4) |
InChI Key |
DNFYSWDNSNKUOM-UHFFFAOYSA-N |
SMILES |
C1CSC(=N)S1.OS(=O)(=O)O |
Canonical SMILES |
C1CSC(=N)S1.OS(=O)(=O)O |
19210-54-9 | |
Synonyms |
1,3-dithiolan-2-iminium hydrogen sulphate |
Origin of Product |
United States |
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